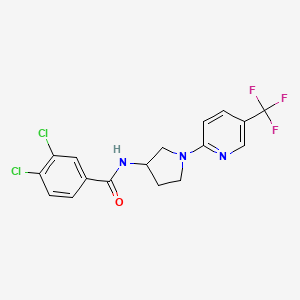

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic molecule that may have potential applications in medicinal chemistry, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, crystal structures, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a benzoyl chloride derivative. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Similarly, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds were synthesized through a multi-step process involving the formation of an aminating agent, followed by reaction with substituted benzoyl chloride/benzenesulfonyl chloride . These methods could potentially be adapted for the synthesis of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide by choosing appropriate starting materials and reaction conditions.

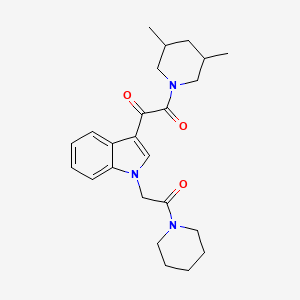

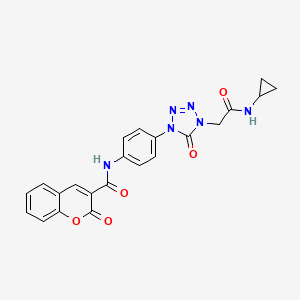

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular geometry of benzamide derivatives. For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide was analyzed, revealing two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . This type of analysis can provide insights into the potential molecular structure of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, including bond lengths, bond angles, and dihedral angles.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring and the nature of the amide linkage. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to cyclization and the formation of new thiadiazolo[2,3-a]pyridine benzamide derivatives . Understanding these types of reactions can help predict how 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide might behave under various chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the provided papers do not discuss the specific properties of 3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide, they do provide data on related compounds. For instance, the cytotoxic activity of certain benzamide derivatives against various cancer cell lines was evaluated, indicating the potential biological relevance of these compounds . These studies suggest that the compound may also possess interesting biological properties that could be explored further.

Scientific Research Applications

Fluorescence and Luminescence Properties

Studies have explored the fluorescence and luminescence properties of benzamide derivatives, demonstrating their potential in creating novel fluorescent materials for biological and material applications. These compounds exhibit enhanced emission in specific conditions, which can be leveraged in designing sensors, imaging agents, and light-emitting devices (Yamaji et al., 2017).

Antimicrobial Activity

Benzamide derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Naganagowda & Petsom, 2011).

Anticancer Activity

Research into benzamide derivatives has also revealed their potential in anticancer therapy. Certain compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating their utility in designing new anticancer drugs (Adhami et al., 2014).

Synthesis and Characterization

Advancements in the synthesis and characterization of benzamide derivatives and their complexes have been reported, providing a foundation for further exploration and application in various fields of chemistry and material science. These studies focus on developing efficient synthetic routes and understanding the structural properties of these compounds (Shockravi et al., 2009).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of related compounds, such as tyrosine kinase inhibitors, offer valuable insights into the drug development process. Understanding the metabolic pathways and excretion profiles of these compounds can aid in the design of drugs with optimal absorption, distribution, and efficacy profiles (Yue et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4-dichloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3N3O/c18-13-3-1-10(7-14(13)19)16(26)24-12-5-6-25(9-12)15-4-2-11(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPVCNRBNOWNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)

![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)

![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)